molecular formula C11H21NO4 B13920416 Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13920416
M. Wt: 231.29 g/mol
InChI Key: JEEMGQHQMQERIH-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a hydroxymethyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of hydroxyl and hydroxymethyl groups. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This intermediate is then subjected to hydroxylation and hydroxymethylation reactions under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ringAdditionally, the tert-butyl group enhances the compound’s stability and solubility in organic solvents .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-8(7-13)4-9(14)6-12/h8-9,13-14H,4-7H2,1-3H3

InChI Key

JEEMGQHQMQERIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)CO

Origin of Product

United States

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